molecular formula C5H13Cl2N B13580954 1-Chloro-3-methylbutan-2-aminehydrochloride

1-Chloro-3-methylbutan-2-aminehydrochloride

Cat. No.: B13580954
M. Wt: 158.07 g/mol
InChI Key: ONPUDVNWHHSQPH-UHFFFAOYSA-N
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Description

1-Chloro-3-methylbutan-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a chlorine atom, a methyl group, and an amine group attached to a butane backbone. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylbutan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-methylbutan-2-amine with thionyl chloride, which introduces the chlorine atom. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-chloro-3-methylbutan-2-amine hydrochloride may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Formation of 3-methylbutan-2-ol.

    Oxidation Reactions: Formation of nitroso or nitro derivatives.

    Reduction Reactions: Formation of secondary or tertiary amines.

Scientific Research Applications

1-Chloro-3-methylbutan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-3-methylbutan-2-amine hydrochloride involves its interaction with various molecular targets. The chlorine atom and amine group can participate in nucleophilic substitution reactions, while the methyl group can influence the compound’s reactivity and stability. The pathways involved often include the formation of intermediate complexes and transition states that facilitate the desired chemical transformations.

Comparison with Similar Compounds

  • 2-Chloro-3-methylbutan-1-amine hydrochloride
  • 3-Chloro-2-methylbutan-1-amine hydrochloride

Comparison: 1-Chloro-3-methylbutan-2-amine hydrochloride is unique due to the specific positioning of the chlorine atom and the amine group on the butane backbone. This configuration influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical properties and applications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C5H13Cl2N

Molecular Weight

158.07 g/mol

IUPAC Name

1-chloro-3-methylbutan-2-amine;hydrochloride

InChI

InChI=1S/C5H12ClN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H

InChI Key

ONPUDVNWHHSQPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCl)N.Cl

Origin of Product

United States

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